molecular formula C11H15N3O B2915331 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 419556-94-8

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one

Katalognummer: B2915331
CAS-Nummer: 419556-94-8
Molekulargewicht: 205.261
InChI-Schlüssel: LJEYUIVXISYCFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that serves as a versatile intermediate and key pharmacophore in medicinal chemistry research. The pyridinylpiperazine scaffold is a privileged structure in drug discovery, known for its ability to interact with a range of central nervous system (CNS) targets . This structure is frequently explored in the development of novel ligands for serotonin and dopamine receptors . For instance, compounds featuring the pyridinylpiperazine moiety have been investigated as dopaminergic agents with a novel mode of action and as dual 5-HT1A and 5-HT7 receptor ligands, which are targets of interest for potential antidepressant and antipsychotic therapies . The acetyl group in this particular molecule offers a site for further synthetic modification, making it a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEYUIVXISYCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2-chloropyridine with piperazine under basic conditions to form 1-(pyridin-2-yl)piperazine. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as serotonin receptors in the brain. The compound acts as a serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine ring, aromatic systems, or the acetyl group. These modifications influence solubility, melting points, and receptor interactions.

Table 1: Physicochemical Comparison of Selected Analogs
Compound Name/ID Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Substituents Reference
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one C11H14N3O 204.27 N/A N/A Pyridin-2-yl
QD10 (Compound 10) C22H26N2O3 × C2H2O4 366.46 148.4–151.4 100 4-Benzoylphenoxypropyl
QD17 (Compound 11) C22H25ClN2O3 400.90 180.6–183.4 100 4-(4-Chlorobenzoyl)phenoxypropyl
QD4 (Compound 12) C22H25FN2O3 × C2H2O4 384.45 171.3–173.1 100 4-(4-Fluorobenzoyl)phenoxypropyl
3f () C24H22IN3O3S 583.43 N/A >99 Indole-3-yl sulfonyl, pyridin-2-yl
Compound 41 () C18H19F3N4O 365.15 N/A >99 Trifluoromethylpyridinyl

Key Observations :

  • Electron-Withdrawing Groups : Chloro (QD17) and fluoro (QD4) substituents increase molecular weight and melting points compared to benzoyl (QD10), likely due to enhanced crystallinity .
  • Bioactivity : The indole-sulfonyl derivative (3f) exhibits potent 5-HT6 receptor antagonism (Ki < 10 nM), attributed to the sulfonyl group’s strong electron-withdrawing effects and indole’s planar structure .
Table 2: Receptor Binding and Functional Activity
Compound Target Receptor Activity (Ki or IC50) Functional Role Reference
QD10 Histamine H3 Ki = 12 nM Dual H3R antagonist/DPPH radical scavenger
3f () 5-HT6 IC50 = 8 nM Antagonist
Compound 41 Not specified N/A Broad-spectrum CNS candidate

Key Insights :

  • Dual-Activity Compounds : QD10 demonstrates dual histamine H3 receptor antagonism and antioxidant properties, a rare combination in piperazine derivatives .
  • 5-HT6 Selectivity: The indole-sulfonyl-piperazine scaffold (3f) achieves sub-nanomolar 5-HT6 antagonism, outperforming simpler acetyl-piperazine analogs .

Biologische Aktivität

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, also known as a pyridine-piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in drug development.

The molecular formula of this compound is C11H15N3O, with a molecular weight of 205.26 g/mol. The compound features a piperazine ring and a pyridine moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is suggested that this compound may act as a ligand for serotonin receptors, particularly in the modulation of serotonin reuptake, which is crucial for its antidepressant effects .

Antidepressant Activity

Research indicates that derivatives similar to this compound exhibit significant serotonin (5-HT) reuptake inhibition. For instance, studies on related compounds have shown that they can effectively reduce immobility times in forced swimming tests in rats, suggesting potential antidepressant properties .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as Parkinson's disease and depression .

Cancer Research

Recent studies have explored the potential of similar piperazine derivatives as modulators of PD-1/PD-L1 interactions in cancer therapy. This suggests that this compound could play a role in enhancing immune responses against tumors .

In Vitro Studies

In vitro evaluations have demonstrated that compounds with similar structures can significantly inhibit serotonin reuptake with IC50 values ranging from 21 nM to 46 nM, indicating potent activity . These findings support the hypothesis that modifications to the piperazine structure can enhance biological efficacy.

In Vivo Studies

Animal studies have shown that certain derivatives can effectively antagonize serotonin depletion induced by pharmacological agents, further substantiating their potential as antidepressants. For example, one promising derivative was found to be stable in human liver microsomes and exhibited favorable pharmacokinetic profiles .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Compound NameStructureBiological ActivityIC50 (nM)
1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethanoneStructureSerotonin reuptake inhibition21
4-(5-Aminopyridin-2-yl)piperazin-2-oneN/AAntidepressant effects46

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.